An In-Depth Technical Guide to 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline (CAS No. 1695758-32-7)
An In-Depth Technical Guide to 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline (CAS No. 1695758-32-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(2,2,2-trifluoroethoxy)aniline is a halogenated and fluoroalkoxylated aniline derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique trifunctional substitution pattern—a nucleophilic aniline, a bromine atom amenable to cross-coupling reactions, and a lipophilic 2,2,2-trifluoroethoxy group—offers a powerful scaffold for the synthesis of novel and complex molecular architectures. The incorporation of the trifluoroethoxy moiety is of particular interest as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, all crucial parameters in the optimization of drug candidates.[1][2][3]
This technical guide provides a comprehensive overview of 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline, including its physicochemical properties, a detailed plausible synthesis pathway with experimental protocols, its characterization, and a discussion of its potential applications in drug development, grounded in the established importance of fluorinated motifs in pharmaceuticals.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline is presented in the table below.
| Property | Value | Source |
| CAS Number | 1695758-32-7 | [4][5] |
| Molecular Formula | C₈H₇BrF₃NO | [4] |
| Molecular Weight | 270.05 g/mol | [4][6] |
| Appearance | Light brown to tan crystalline powder (predicted) | [7] |
| Hazard | Irritant | [4] |
Plausible Synthesis Pathway and Experimental Protocols
start [label="3-Bromo-5-nitrophenol", shape=ellipse, fillcolor="#FFFFFF"]; step1 [label="Williamson Ether Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="1-Bromo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene"]; step2 [label="Nitro Group Reduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="3-Bromo-5-(2,2,2-trifluoroethoxy)aniline", shape=ellipse, fillcolor="#FFFFFF"];
start -> step1; step1 -> intermediate [label=" 2,2,2-Trifluoroethyl triflate,\n K₂CO₃, Acetone "]; intermediate -> step2; step2 -> product [label=" Fe, NH₄Cl, EtOH/H₂O "]; }
Plausible two-step synthesis of 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline.
Step 1: Williamson Ether Synthesis of 1-Bromo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene
The initial step involves the O-alkylation of 3-bromo-5-nitrophenol with a suitable trifluoroethylating agent. The Williamson ether synthesis is a robust and widely used method for this transformation.[8][9][10][11][12]
Causality of Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Its use avoids harsher conditions that might lead to side reactions.
-
Alkylating Agent: 2,2,2-Trifluoroethyl triflate is a highly reactive electrophile, ensuring an efficient Sₙ2 reaction with the phenoxide. Alternatively, other trifluoroethyl halides could be used, potentially requiring more forcing conditions.
-
Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction mechanism.
Experimental Protocol:
-
To a stirred solution of 3-bromo-5-nitrophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add 2,2,2-trifluoroethyl triflate (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Bromo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene.
Step 2: Reduction of the Nitro Group to Form 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline
The final step is the reduction of the aromatic nitro group to the corresponding aniline. Several methods are available for this transformation, with the use of iron powder in the presence of an acidic catalyst being a common, inexpensive, and effective choice.[13][14][15][16][17]
Causality of Experimental Choices:
-
Reducing Agent: Iron powder is a cost-effective and efficient reducing agent for nitroarenes, particularly on a laboratory scale.
-
Acidic Catalyst: Ammonium chloride (NH₄Cl) in an ethanol/water mixture generates a mildly acidic environment in situ, which is necessary for the reduction with iron.
-
Solvent System: A mixture of ethanol and water provides good solubility for the reactants and facilitates the reaction.
Experimental Protocol:
-
To a suspension of iron powder (5.0 eq.) and ammonium chloride (1.0 eq.) in a mixture of ethanol and water, heat the mixture to reflux with vigorous stirring.
-
Add the 1-Bromo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene (1.0 eq.) portionwise to the refluxing mixture.
-
Continue to reflux the reaction mixture and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline.
Spectroscopic Characterization (Predicted)
While experimental spectra for 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline are not publicly available, a prediction of the key spectroscopic features can be made based on the analysis of similar substituted anilines.[9][10][12][13][18][19][20][21][22]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the trifluoroethoxy group. The aromatic region will likely display three signals corresponding to the protons on the substituted benzene ring. The trifluoroethoxy group will exhibit a quartet for the methylene (-CH₂-) protons due to coupling with the three fluorine atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. Characteristic signals for the aromatic carbons will be observed, with their chemical shifts influenced by the bromo, amino, and trifluoroethoxy substituents. The carbons of the trifluoroethoxy group will also be present, with the carbon bearing the fluorine atoms showing a characteristic quartet.
Mass Spectrometry
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (270.05 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (approximately a 1:1 ratio for M and M+2 peaks).
Applications in Drug Discovery
Substituted anilines are a cornerstone of medicinal chemistry, serving as precursors to a vast array of pharmaceuticals. The presence of the trifluoroethoxy group in 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline makes it a particularly attractive building block for the following reasons:
-
Metabolic Stability: The strong carbon-fluorine bonds in the trifluoroethoxy group can block sites of metabolic oxidation, leading to an increased half-life of the drug molecule.[1][2]
-
Lipophilicity: The trifluoroethoxy group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[1][2]
-
Binding Affinity: The electronegative fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the binding affinity and selectivity of the drug.[1][2]
The aniline functionality can be readily derivatized to form amides, ureas, sulfonamides, and other functional groups commonly found in bioactive molecules. The bromine atom provides a handle for further structural elaboration through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents.
Core [label="3-Bromo-5-(2,2,2-trifluoroethoxy)aniline", shape=ellipse, fillcolor="#FFFFFF"]; Aniline_Deriv [label="Aniline Derivatization\n(Amides, Ureas, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cross_Coupling [label="Bromine Cross-Coupling\n(Suzuki, Buchwald-Hartwig, etc.)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Bioactive [label="Synthesis of Bioactive Molecules", shape=ellipse, fillcolor="#FFFFFF"];
Core -> Aniline_Deriv; Core -> Cross_Coupling; Aniline_Deriv -> Bioactive; Cross_Coupling -> Bioactive; }
Key reaction pathways for the use of 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline in drug discovery.
Safety and Handling
As a bromoaniline derivative, 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline should be handled with care in a well-ventilated fume hood. It is classified as an irritant.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
3-Bromo-5-(2,2,2-trifluoroethoxy)aniline is a valuable synthetic intermediate with significant potential for application in drug discovery and development. Its trifunctional nature allows for diverse chemical modifications, while the trifluoroethoxy group can impart favorable pharmacokinetic properties to the resulting molecules. The plausible synthetic route outlined in this guide provides a practical approach for its preparation in a laboratory setting. As the demand for novel fluorinated pharmaceuticals continues to grow, the utility of building blocks like 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline is expected to increase, making it a compound of considerable interest to the research community.
References
View References
- Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved February 14, 2026, from https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds
- Stutts, K. J., Scortichini, C. L., & Repucci, C. M. (1989). Electrochemical reduction of nitroaromatics to anilines in basic media: effects of positional isomerism and cathode composition. The Journal of Organic Chemistry, 54(17), 4240–4245. https://doi.org/10.1021/jo00278a040
- reduction of nitro groups to anilines. (2019, January 3). YouTube. Retrieved February 14, 2026, from https://www.youtube.com/watch?v=sN793z6yv-c
- Ultrasound-assisted rapid reduction of nitroaromatics to anilines using gallium metal. (2020, March 24). Taylor & Francis. Retrieved February 14, 2026, from https://www.tandfonline.com/doi/full/10.1080/00397911.2020.1738743
- Substituted oligoanilines: synthesis and characterization - The Benicewicz Group. (n.d.). Retrieved February 14, 2026, from https://benice.s.sc.edu/sites/default/files/publications/015_eur._polym._j._2001_37_2219-2223.pdf
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). Retrieved February 14, 2026, from https://www.mdpi.com/1420-3049/30/14/3009
- Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry. (2014, May 1). Retrieved February 14, 2026, from https://www.sciencedirect.com/science/article/pii/S187853521400078X
- Williamson Ether Synthesis. (n.d.). Retrieved February 14, 2026, from https://www.csun.edu/~hcchm001/334/334-Williamson.pdf
- How is 3-Bromoaniline prepared? - FAQ - Guidechem. (2020, December 15). Retrieved February 14, 2026, from https://www.guidechem.com/faq/how-is-3-bromoaniline-prepared-191215.html
- Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone - Neliti. (2022, June 27). Retrieved February 14, 2026, from https://www.neliti.com/publications/434614/synthesis-of-bromo-aniline-derivatives-and-an-insilico-approach-against-hsp90
- (12) United States Patent - Googleapis.com. (2016, June 10). Retrieved February 14, 2026, from https://patentimages.storage.googleapis.com/b3/78/c6/77868351b6819a/US9387208.pdf
- 3-Bromoaniline(591-19-5) 13C NMR spectrum - ChemicalBook. (n.d.). Retrieved February 14, 2026, from https://www.chemicalbook.com/spectrum/591-19-5_13cnmr.htm
- 3-Bromoaniline(591-19-5) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved February 14, 2026, from https://www.chemicalbook.com/spectrum/591-19-5_1hnmr.htm
- Synthesis of 3-bromo-5-fluoroaniline - PrepChem.com. (n.d.). Retrieved February 14, 2026, from https://www.prepchem.com/synthesis-of-3-bromo-5-fluoroaniline
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved February 14, 2026, from https://www.iiserkol.ac.in/~smajumder/wp-content/uploads/2019/08/Supporting-information-for-Dalton-Transaction.pdf
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017, February 13). Retrieved February 14, 2026, from https://www.researchgate.net/publication/313689406_Rapid_Identification_of_Unknown_Impurities_in_3-Bromo-5-trifluoromethylaniline_by_LC-SPE-NMR
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1). Retrieved February 14, 2026, from https://www.researchgate.net/publication/392078657_The_Role_of_Trifluoromethyl_and_Trifluoromethoxy_Groups_in_Medicinal_Chemistry_Implications_for_Drug_Design
- Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline - Benchchem. (n.d.). Retrieved February 14, 2026, from https://www.benchchem.com/application-notes/393-36-2
- Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol - Benchchem. (n.d.). Retrieved February 14, 2026, from https://www.benchchem.com/technical-support/1376435-50-6
- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. (n.d.). Retrieved February 14, 2026, from http://www.orgsyn.org/demo.aspx?prep=CV6P0145
- 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline - Matrix Scientific. (n.d.). Retrieved February 14, 2026, from https://www.matrixscientific.com/3-bromo-5-2-2-2-trifluoroethoxy-aniline-196406.html
- First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - The Royal Society of Chemistry. (n.d.). Retrieved February 14, 2026, from https://www.rsc.org/suppdata/ra/c2/c2ra21435k/c2ra21435k.pdf
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. - SciSpace. (2016, January 19). Retrieved February 14, 2026, from https://typeset.io/papers/protocol-for-the-synthesis-of-ortho-trifluoromethoxylated-2v33j06l0z
- The Role of 3-Bromoaniline in Modern Organic Synthesis - Ketone Pharma. (2024, August 24). Retrieved February 14, 2026, from https://ketonepharma.com/the-role-of-3-bromoaniline-in-modern-organic-synthesis/
- Figure S2: 1 H NMR spectrum of the given aniline compound. - ResearchGate. (n.d.). Retrieved February 14, 2026, from https://www.researchgate.net/figure/1-H-NMR-spectrum-of-the-given-aniline-compound_fig2_328325325
- 3-BROMO-4-HYDROXYANILINE - ChemBK. (2024, April 9). Retrieved February 14, 2026, from https://www.chembk.com/en/chem/3-BROMO-4-HYDROXYANILINE
- Organic compounds - MassBank. (2009, September 10). Retrieved February 14, 2026, from https://massbank.eu/MassBank/RecordDisplay?id=JP000001
- 3-Bromo-5-(trifluoromethoxy)aniline - - Sigma-Aldrich. (n.d.). Retrieved February 14, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/752119
- Reducible compounds which provide aniline dyes, and analytical compositions, elements and methods using same - European Patent O. (1990, December 5). Retrieved February 14, 2026, from https://data.epo.org/publication-server/document?i=300096381&r=0&s=1&c=EP&f=pdf&n=0
- 5-Amino-3-bromo-2-(trifluoromethoxy)phenol | C7H5BrF3NO2 | CID 130748996 - PubChem. (n.d.). Retrieved February 14, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/130748996
- 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)aniline - PubChem. (n.d.). Retrieved February 14, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-methyl-2-_2_2_2-trifluoroethoxy_aniline
- 2-Bromo-3-(2,2,2-trifluoroethoxy)aniline | C8H7BrF3NO - PubChem. (n.d.). Retrieved February 14, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3-_2_2_2-trifluoroethoxy_aniline
- 3-Amino-5-bromophenol | C6H6BrNO | CID 18388272 - PubChem. (n.d.). Retrieved February 14, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-5-bromophenol
- 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline - CymitQuimica. (n.d.). Retrieved February 14, 2026, from https://www.cymitquimica.com/3-bromo-5-2-2-2-trifluoroethoxy-aniline
- 3-Bromo-5-fluorophenol | CAS 433939-27-6 | Ossila. (n.d.). Retrieved February 14, 2026, from https://www.ossila.com/products/3-bromo-5-fluorophenol
- 3-Bromo-5-(trifluoromethyl)phenol - CymitQuimica. (n.d.). Retrieved February 14, 2026, from https://www.cymitquimica.com/3-bromo-5-trifluoromethyl-phenol
- Aniline(62-53-3) 13C NMR spectrum - ChemicalBook. (n.d.). Retrieved February 14, 2026, from https://www.chemicalbook.com/spectrum/62-53-3_13cnmr.htm
Sources
- 1. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Bromo-3-(2,2,2-trifluoroethoxy)aniline | C8H7BrF3NO | CID 99636993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. media.neliti.com [media.neliti.com]
- 10. 3-Bromoaniline(591-19-5) 13C NMR spectrum [chemicalbook.com]
- 11. 2-Bromo-5-(trifluoromethoxy)aniline | C7H5BrF3NO | CID 26985111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benicewiczgroup.com [benicewiczgroup.com]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 16. prepchem.com [prepchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. 3-Bromoaniline(591-19-5) 1H NMR [m.chemicalbook.com]
- 21. CN103601613A - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents [patents.google.com]
- 22. rsc.org [rsc.org]

